molecular formula C10H14BrNO2 B15224383 (R)-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine

(R)-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine

Cat. No.: B15224383
M. Wt: 260.13 g/mol
InChI Key: PHLPBLADJDNOLJ-JTQLQIEISA-N
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Description

®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine is an organic compound that features a bromine atom and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine typically involves the bromination of a methoxy-substituted phenyl ring followed by the introduction of an ethanamine group. One common synthetic route includes:

    Bromination: Starting with 3-methoxyphenol, bromination is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Methoxylation: The brominated product is then subjected to methoxylation using methanol and a base like sodium hydride or potassium carbonate.

    Amination: Finally, the methoxylated bromophenyl compound undergoes amination with an appropriate amine source, such as ethanamine, under reductive amination conditions.

Industrial Production Methods

Industrial production methods for ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.

    Reduction: Formation of 3-methoxyphenylmethanamine.

    Substitution: Formation of 3-hydroxy-5-methoxyphenylmethanamine or 3-amino-5-methoxyphenylmethanamine.

Scientific Research Applications

®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may play a role in binding affinity and specificity, while the ethanamine moiety may influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxyphenylboronic acid
  • 3-Bromo-5-methoxybenzeneboronic acid
  • 3-Bromo-5-(methylsulfonyl)phenol

Uniqueness

®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14BrNO2/c1-13-6-10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,6,12H2,1-2H3/t10-/m0/s1

InChI Key

PHLPBLADJDNOLJ-JTQLQIEISA-N

Isomeric SMILES

COC[C@@H](C1=CC(=CC(=C1)Br)OC)N

Canonical SMILES

COCC(C1=CC(=CC(=C1)Br)OC)N

Origin of Product

United States

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